molecular formula C17H17NO5 B1419400 Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate CAS No. 1092460-39-3

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Cat. No. B1419400
M. Wt: 315.32 g/mol
InChI Key: SVRKGDVKADUHIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It might involve multiple steps, each of which needs to be optimized for yield and purity.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions (like heat or UV light), and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties.


Scientific Research Applications

Overview of Chemical Derivatives and Their Research Implications

Antiparasitic and Antimicrobial Applications

Research into derivatives of methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate reveals their potential in developing antiparasitic drugs. For instance, derivatives such as 4-amino-2-ethoxybenzoic acid have demonstrated significant anticoccidial activity, suggesting a promising avenue for creating new antiparasitic agents (Rogers et al., 1964). Furthermore, the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, by skin microsomes and cytosol from humans and minipigs, offers insights into the dermal absorption and metabolism of these compounds, relevant to their antimicrobial applications (Jewell et al., 2007).

Organic Synthesis and Medicinal Chemistry

The palladium-catalyzed CH functionalization for oxindole synthesis, utilizing compounds related to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, showcases the chemical's role in facilitating complex organic reactions. This methodology supports the synthesis of pharmacologically relevant structures, indicating its utility in medicinal chemistry (Magano et al., 2014).

Photodegradation Studies

Photodegradation studies of parabens, which share a core structure with methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, shed light on environmental and toxicological aspects. These studies provide crucial data on the stability and breakdown of chemical compounds upon exposure to light, contributing to a better understanding of their environmental impact and safety profile (Gmurek et al., 2015).

Enzymatic Activity and Metabolism

Investigations into the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans highlight the enzymatic processes affecting compounds structurally similar to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential toxicity of these chemicals in human health (Abbas et al., 2010).

Safety And Hazards

Researchers would need to assess the compound’s toxicity, both acute (short-term) and chronic (long-term). They would also need to determine appropriate safety precautions for handling the compound.


Future Directions

Based on the results of these studies, researchers might suggest future directions for research. This could include further studies to optimize the compound’s synthesis, to explore its reactivity, or to investigate its biological activity in more detail.


Please note that these are general steps and the specific details would depend on the nature of the compound and the goals of the research. For a specific compound like “Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate”, you would need to consult the primary scientific literature or databases for information. If you’re working in a research or industrial setting, you might also need to conduct your own experiments to fully characterize the compound. Always remember to follow appropriate safety procedures when handling chemicals.


properties

IUPAC Name

methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRKGDVKADUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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